molecular formula C17H14N2O7 B1677078 Obafluorin CAS No. 92121-68-1

Obafluorin

Cat. No. B1677078
CAS RN: 92121-68-1
M. Wt: 358.3 g/mol
InChI Key: AINNQKIVZOTQBB-KGLIPLIRSA-N
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Description

Synthesis Analysis

Obafluorin is synthesized by a multi-part enzyme called a nonribosomal peptide synthetase . This enzyme produces the highly reactive beta-lactone ring that is responsible for obafluorin’s antimicrobial activity .


Molecular Structure Analysis

Obafluorin comprises a strained β-lactone ring decorated with catechol and 4-nitro-benzyl moieties . The catechol moiety is widespread in nature and its role in the coordination of ferric iron has been well-characterised in siderophores and Trojan horse antibiotics .


Chemical Reactions Analysis

The catechol moiety of obafluorin plays a significant role in its bioactivity . It has been found that an intact catechol is required for both antibacterial activity and inhibition of the ThrRS molecular target .


Physical And Chemical Properties Analysis

Obafluorin has a molar mass of 358.306 g·mol−1 . It is a weak Zn2+ binder in vitro, contrasting with a strong, specific 1:1 interaction with Fe3+ .

Scientific Research Applications

Antibiotic Target Discovery

Obafluorin, a β-lactone antibiotic produced by Pseudomonas fluorescens, has been identified as targeting threonyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. This discovery, made through an immunity-guided approach, showcases obafluorin's potential as a lead molecule in antibiotic development against both Gram-positive and Gram-negative pathogens. Such research highlights the importance of exploring natural product antibiotics for new drug targets (Scott et al., 2019).

Antibacterial Activity and Chemical Synthesis

A pivotal study in the synthesis and stability of obafluorin was conducted to understand its structural features crucial for antibacterial activity. This synthesized optically pure obafluorin and its analogues expanded our knowledge on the chemical properties that are essential for its efficacy as an antibiotic (Pu et al., 1994).

Biosynthesis Insights

Investigations into the biosynthesis of obafluorin in Pseudomonas fluorescens have revealed the key intermediates and metabolic pathways involved. Understanding the biosynthetic process is critical for bioengineering efforts aimed at producing obafluorin and its derivatives more efficiently (Herbert & Knaggs, 1992).

Safety And Hazards

Obafluorin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling obafluorin .

Future Directions

New insights about obafluorin suggest that it might offer a powerful antidote to antibiotic resistance . Understanding how antibiotic scaffolds construct in nature can help prospect for new classes of antibiotics through DNA sequencing and genome mining . Scientists could use these chemicals as next-generation antibiotics for humans, or even to benefit the agriculture sector .

properties

IUPAC Name

2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINNQKIVZOTQBB-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238870
Record name Obafluorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obafluorin

CAS RN

92121-68-1
Record name Obafluorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obafluorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
Y Pu, C Lowe, M Sailer, JC Vederas - The Journal of Organic …, 1994 - ACS Publications
… This work describes the first synthesis of optically pure obafluorin (1) in six steps (7.2% … allows preparation of a large variety of obafluorin analogues using many reagents common …
Number of citations: 51 pubs.acs.org
AA Tymiak, CA Culver, MF Malley… - The Journal of Organic …, 1985 - ACS Publications
… Structural and biological aspects of obafluorin are discussed. … 7Here we report the structure of obafluorin (1). … For the purpose of isolation, obafluorin was tracked by its antibiotic activity …
Number of citations: 60 pubs.acs.org
C Lowe, Y Pu, JC Vederas - The Journal of Organic Chemistry, 1992 - ACS Publications
… In the present work, we describe the first synthesis of optically pure obafluorin (1) by a method that permitsgreat flexibility in variation of the side chains at C-3 and thenitrogen of the /3-…
Number of citations: 29 pubs.acs.org
TA Scott, SFD Batey, P Wiencek, G Chandra… - ACS Chemical …, 2019 - ACS Publications
… We now report that obafluorin targets threonyl-tRNA synthetase, and we identify a … to the obafluorin producer. Disruption of obaO in P. fluorescens ATCC 39502 results in obafluorin …
Number of citations: 18 pubs.acs.org
TA Scott, D Heine, Z Qin, B Wilkinson - Nature Communications, 2017 - nature.com
β-Lactone natural products occur infrequently in nature but possess a variety of potent and valuable biological activities. They are commonly derived from β-hydroxy-α-amino acids, …
Number of citations: 71 www.nature.com
SFD Batey, MJ Davie, ES Hems, JD Liston… - RSC Chemical …, 2023 - pubs.rsc.org
… the obafluorin catechol coordinates Zn 2+ in the ThrRS active site, we find that obafluorin is a … We use bioassays with siderophore transporter mutants to probe the role of the obafluorin …
Number of citations: 6 pubs.rsc.org
JS WELLS, WH TREJO, PA PRINCIPE… - The Journal of …, 1984 - jstage.jst.go.jp
… Here we report on obafluorin, … organism, fermentation conditions and biological properties of obafluorin. Pseudoinonas fluorescens SC 12,936 (ATCC 39502) was isolated …
Number of citations: 55 www.jstage.jst.go.jp
T Scott - 2017 - ueaeprints.uea.ac.uk
… of the β-lactone antibiotic obafluorin produced by the soil … I report the delineation of the entire obafluorin biosynthetic … the β-lactone ring of obafluorin is derived. Phylogenetic analysis …
Number of citations: 2 ueaeprints.uea.ac.uk
RB Herbert, AR Knaggs - Tetrahedron letters, 1988 - Elsevier
… : 98.2% 13C) to narrow the number of possible routes for the biosynthesis of obafluorin (1). … hours of growth and the obafluorin was isolated after a further 3 hours. The obafluorin (0.93% …
Number of citations: 21 www.sciencedirect.com
RB Herbert, AR Knaggs - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
… The most obvious candidate to provide the C2-N unit in obafluorin … Unfortunately, under our culture conditions obafluorin pro… , if involved in obafluorin biosynthesis, should preferentially …
Number of citations: 17 pubs.rsc.org

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